molecular formula C22H21FN4O3 B2467093 N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105248-86-9

N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2467093
CAS No.: 1105248-86-9
M. Wt: 408.433
InChI Key: SYRXXZUZRPCYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with an 8-fluoro group and a 4-oxo-4,5-dihydro scaffold. The propanamide side chain is linked to a 2-ethoxybenzyl group, which may enhance lipophilicity and influence target binding.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-2-30-18-6-4-3-5-14(18)12-24-19(28)9-10-27-13-25-20-16-11-15(23)7-8-17(16)26-21(20)22(27)29/h3-8,11,13,26H,2,9-10,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRXXZUZRPCYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 3: 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

  • Structure : Shares the 8-fluoro-pyrimidoindole core but replaces the propanamide with a 4-fluorobenzyl group at position 5 and a 2-methoxybenzyl group at position 3.
  • Synthesis : Prepared via Suzuki coupling, confirmed by XRD analysis (bond lengths: C–N = 1.34–1.45 Å; angles: ~120° for aromatic rings) .
  • Key Differences : The absence of a propanamide chain and presence of dual benzyl groups may reduce solubility compared to the target compound. The 2-methoxy group in compound 3 could offer similar electron-donating effects as the 2-ethoxy group in the target but with slightly lower steric bulk .

Thioacetamide-Linked Derivatives (Compounds 27–34)

  • Structure : Feature a pyrimido[5,4-b]indole core with thioacetamide-linked substituents (e.g., isopentyl, tert-butyl, piperidinyl). Example: Compound 27 (N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide).
  • Synthesis: Utilized HATU-activated amide coupling and reverse-phase chromatography (C18, water:methanol gradient) .
  • Key Differences : The thioacetamide linkage in these compounds may increase metabolic instability compared to the propanamide chain in the target compound. Substituents like tert-butyl (compound 32) or tetrahydrofurfurylmethyl (compound 33) could enhance blood-brain barrier penetration but reduce aqueous solubility .

Side Chain Variations

Compound 8b: N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide

  • Structure: Contains a propionamide chain but lacks the pyrimidoindole core. Instead, it incorporates a methoxypyrimidinyl benzyl group and a cyclohexylamino-phenylethyl moiety.
  • Synthesis : Synthesized via Pd(PPh₃)₂Cl₂-catalyzed cross-coupling (82% yield).
  • Key Differences: The cyclohexylamino group and methoxypyrimidine substituent may confer distinct target selectivity.

Physicochemical and Pharmacological Insights

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP* (Predicted)
Target Compound ~480 2-ethoxybenzyl, propanamide N/A ~3.5
Compound 3 ~450 4-fluorobenzyl, 2-methoxybenzyl N/A ~3.8
Compound 8b 487.27 Methoxypyrimidinyl, cyclohexylamino 174 ~4.2
Compound 27 ~430 Isopentyl, thioacetamide N/A ~2.9

*LogP values estimated using fragment-based methods.

  • Solubility : The target compound’s 2-ethoxybenzyl group may improve membrane permeability over compound 3’s 2-methoxybenzyl group. The propanamide chain likely enhances solubility compared to thioacetamide derivatives .

Pharmacological Implications

  • TLR4 Selectivity : Thioacetamide derivatives (e.g., compound 34) showed TLR4 binding in preliminary screens, suggesting the pyrimidoindole core is critical for TLR interactions. The target compound’s propanamide chain might modulate TLR4 affinity compared to thioacetamide-linked analogs .
  • Metabolic Stability : The absence of a thioether group in the target compound could reduce susceptibility to glutathione-mediated detoxification, improving pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.